![molecular formula C8H6F2O2S B2795880 4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione CAS No. 76629-94-2](/img/structure/B2795880.png)

4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione

Descripción general

Descripción

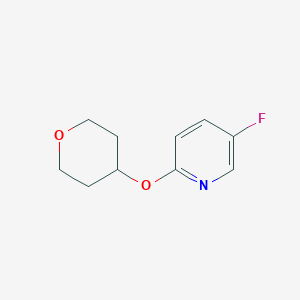

“4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” is likely a fluorinated compound with a thiophene ring. Fluorinated compounds are often used in medicinal chemistry due to their unique properties . The thiophene ring is a five-membered aromatic ring with one sulfur atom, commonly found in biologically active compounds .

Molecular Structure Analysis

The molecular structure of “this compound” would likely consist of a butane-1,3-dione backbone with fluorine atoms attached to the 4th carbon and a thiophene ring attached to the 1st carbon .Chemical Reactions Analysis

The chemical reactions of “this compound” would depend on the reaction conditions and the reagents used. Fluorinated compounds are known for their high reactivity, especially towards nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by its fluorine atoms and thiophene ring. Fluorine atoms are highly electronegative, which could result in a polar molecule with unique solubility properties . The thiophene ring could contribute to the compound’s aromaticity and stability .Aplicaciones Científicas De Investigación

Synthesis and Reactivity

Formation of Difluorodienes

4-aryl-1,3-dibromo-1,1-difluorobutanes undergo double dehydrobromination to yield difluorodienes. 4-aryl-1,1-difluoro-1,3-butadienes show rapid reactivity in Diels-Alder reactions (Elsheimer, Foti, & Bartberger, 1996).

Microwave-assisted Synthesis of Fused Heterocycles

The compound reacts under pressurized microwave irradiation with other substances to form trifluoromethyl derivatives of various heterocyclic compounds (Shaaban, 2008).

Formation of Nickel(II) and Copper(II) Complexes

Nickel(II) and copper(II) complexes of 4,4,4-trifluoro-1-(2-thienyl)butane-1,3-dione and their adducts have been synthesized and characterized (Woods, Omoregie, Retta, Capitelli, & da Silva, 2009).

Material Science and Organic Synthesis

Synthesis of Pyridine Derivatives

The compound is used to synthesize various pyridine derivatives, which are important in organic synthesis (Rateb, 2011).

Charge Density Analysis in Semiconductor Precursors

It serves as a precursor in the synthesis of thiophene-based semiconductors and organic solar cells. Its charge densities have been analyzed for applications in these fields (Ahmed, Nassour, Noureen, Lecomte, & Jelsch, 2016).

Dye-Sensitized Solar Cells

Aryl-substituted β-diketonato-ruthenium(II)-polypyridyl sensitizers incorporating the compound have been synthesized for use in dye-sensitized solar cells (Islam et al., 2006).

Chemical Reactions and Properties

Synthesis of Hexahydroquinoline Derivatives

It is used in the synthesis of hexahydroquinoline derivatives, which have potential as drug candidates (Liang-ce et al., 2015).

Electrosynthesis and Electrochromism

The compound has been involved in the electrosynthesis and study of electrochromic properties of polydithienylpyrrole films (Kung, Cao, & Hsiao, 2020).

Conformation and Vibrational Spectra

It has been analyzed for its conformational stabilities and vibrational spectra in various solutions, which is critical for understanding its chemical properties and reactions (Nekoei et al., 2009).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The future directions for “4,4-Difluoro-1-[2-thienyl]-butane-1,3-dione” would depend on its potential applications. Given the interesting properties of fluorinated compounds and thiophene rings, it could be explored for use in medicinal chemistry, materials science, or as a ligand in metal complexes .

Propiedades

IUPAC Name |

4,4-difluoro-1-thiophen-2-ylbutane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F2O2S/c9-8(10)6(12)4-5(11)7-2-1-3-13-7/h1-3,8H,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYASAUCNBVCUOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)CC(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[4-(tert-butyl)benzyl]sulfinyl}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2795803.png)

![1-{[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-1H-pyrazol-4-amine hydrochloride](/img/structure/B2795806.png)

![2-{[1-(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)piperidin-3-yl]methoxy}-5-methylpyrimidine](/img/structure/B2795807.png)

![3-(3-{[2-(trifluoromethyl)pyridin-4-yl]oxy}azetidin-1-yl)pyrazine-2-carbonitrile](/img/structure/B2795809.png)

![2-(2-methoxyphenoxy)-N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}acetamide](/img/structure/B2795814.png)

![3-[Allyl(3,3,3-trifluoro-2-hydroxypropyl)amino]-1,1,1-trifluoro-2-propanol](/img/structure/B2795815.png)

![Tert-butyl 4-{4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2795820.png)